
Glaucocalyxin A
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Wangzaozin B involves the extraction from the leaves of Isodon amethystoides using solvents such as acetone The compound is then isolated and purified through chromatographic techniques
Industrial Production Methods
Industrial production of Wangzaozin B primarily relies on the extraction from natural sources, as synthetic methods are not yet fully developed. The extraction process involves the use of organic solvents and chromatographic purification to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Wangzaozin B undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of Wangzaozin B include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of Wangzaozin B include various oxidized and reduced derivatives, which may exhibit different pharmacological properties compared to the parent compound.
Scientific Research Applications
Anticancer Properties
Mechanisms of Action
- Induction of Apoptosis : Glaucocalyxin A has been shown to induce apoptosis in various cancer cell lines, including osteosarcoma, non-small cell lung carcinoma, and bladder cancer. The apoptosis is primarily mediated through the mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, generation of reactive oxygen species (ROS), and activation of caspases .
- Inhibition of Cell Proliferation : Studies have demonstrated that this compound effectively suppresses cell viability and induces G2/M cell cycle arrest in cancer cells. This effect is associated with the inhibition of the PI3K/Akt signaling pathway, which plays a crucial role in cell growth and survival .
- Tumor Growth Inhibition : In vivo studies using xenograft models have confirmed that this compound significantly inhibits tumor growth without noticeable toxicity. For instance, a study on osteosarcoma cells showed a remarkable reduction in tumor size when treated with this compound .
Cancer Type | Mechanism | Outcome |
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Osteosarcoma | Inhibition of GLI1 via PI3K/Akt pathway | Induction of apoptosis |
Non-small cell lung | Inhibition of PI3K/Akt/GSK3β pathway | Induction of apoptosis |
Bladder cancer | G2/M phase arrest and apoptosis | Reduced cell proliferation |
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases:
- Regulation of Inflammatory Mediators : Research indicates that this compound can modulate the expression of inflammatory cytokines and inhibit pathways such as NF-κB and TLR4 signaling. This modulation helps alleviate conditions like asthma and sepsis .
- Pulmonary Protection : In models of pulmonary injury, this compound has been shown to reduce inflammation and improve survival rates by mitigating oxidative stress and inflammatory responses .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound:
- Protection Against Ischemic Injury : In renal models subjected to hypoxia/reoxygenation stress, this compound improved cell viability and reduced oxidative damage by activating protective signaling pathways such as Nrf2/HO-1 .
- Potential in Neurodegenerative Disorders : Its antioxidative properties suggest that this compound may also be beneficial in treating neurodegenerative diseases by protecting neurons from oxidative stress.
Mechanism of Action
Wangzaozin B exerts its effects through multiple molecular targets and pathways. It has been shown to promote the polymerization of intracellular microtubules, similar to other known microtubule stabilizers . This action leads to the inhibition of cancer cell proliferation and the induction of cell cycle arrest at the G2/M phase . Additionally, Wangzaozin B modulates the activity of various enzymes and signaling pathways involved in inflammation and bacterial growth .
Comparison with Similar Compounds
Wangzaozin B is structurally similar to other ent-kaurane-type tetracyclic diterpenoids, such as Wangzaozin A and Wangzaozin C . These compounds share the same basic carbon skeleton but differ in their functional groups. For example, Wangzaozin A has a hydroxyl group at C-3, whereas Wangzaozin B has a ketone group at the same position . The unique functional groups of Wangzaozin B contribute to its distinct pharmacological properties compared to its analogs.
Q & A
Basic Research Questions
Q. What are the primary biological activities of Glaucocalyxin A, and what standard assays are used to evaluate them?
this compound demonstrates cardioprotective, anti-apoptotic, and potential anticancer activities. Key assays include:
- MTT assay for cell viability assessment in H9c2 cardiomyocytes under oxidative stress .
- Annexin V-FITC/PI staining with flow cytometry to quantify apoptosis rates .
- Hoechst 33258 staining for nuclear morphology analysis during apoptosis . These methods should be paired with positive/negative controls and dose-response validation to ensure reproducibility .
Q. How is this compound typically isolated and characterized from natural sources?
Isolation involves chromatographic techniques (e.g., HPLC, TLC) from Rabdosia japonica extracts. Characterization employs:
- NMR spectroscopy for structural elucidation.
- Mass spectrometry (LC-MS/MS) for molecular weight confirmation.
- PubChem or SwissTargetPrediction for preliminary target identification . Purity must exceed 95% for pharmacological studies, validated via HPLC-UV .
Q. What in vitro models are commonly employed to study this compound's cardioprotective effects?
- H9c2 rat cardiomyocytes treated with H₂O₂ to simulate oxidative stress .
- Primary cardiomyocytes from murine models for translational validation.
- Dose ranges : 5–50 μM, with pre-treatment protocols (e.g., 24-hour incubation) to assess preventive effects . Ensure consistency in cell passage numbers and serum-free conditions during experiments .
Advanced Research Questions
Q. What computational strategies are effective for identifying this compound's molecular targets and signaling pathways?
A multi-step workflow is recommended:
- Target prediction : Use SwissTargetPrediction and PharmMapper to generate putative targets .
- Network construction : Cytoscape integrates protein-protein interaction (PPI) networks from STRING , highlighting hubs like MAPK1, VEGFA, and MMP9 .
- Pathway enrichment : Metascape identifies critical pathways (e.g., oxidative stress, MAPK signaling) via GO and KEGG analysis . Validate predictions with siRNA knockdown or Western blotting of key nodes (e.g., MAPK14) .
Q. How can researchers optimize experimental designs to investigate this compound's dose-dependent effects across different cell lines?
- Dose standardization : Use logarithmic concentration gradients (e.g., 0.1–100 μM) to capture EC₅₀/IC₅₀ values.
- Cell line panels : Test across cancer (e.g., HeLa, A549) and non-cancerous lines to assess specificity.
- Time-course analysis : Monitor effects at 12, 24, and 48 hours to distinguish acute vs. chronic responses. Include combinatorial assays (e.g., synergy with doxorubicin) and account for solvent cytotoxicity (e.g., DMSO controls) .
Q. What methodologies are recommended for reconciling contradictory findings regarding this compound's pro-apoptotic versus anti-apoptotic effects in different cancer models?
Contradictions often arise from contextual factors:
- Cell type specificity : Apoptotic outcomes may depend on p53 status or baseline ROS levels.
- Concentration thresholds : Anti-apoptotic effects at low doses (≤10 μM) vs. pro-apoptotic at higher doses (≥20 μM) .
- Experimental validation : Perform transcriptomic profiling (RNA-seq) to map dose-dependent gene expression changes. Cross-validate findings using 3D spheroid models or patient-derived xenografts to bridge in vitro/in vivo gaps .
Q. Methodological Considerations
- Data reproducibility : Follow ARRIVE guidelines for in vivo studies and disclose raw data in supplementary materials .
- Conflict resolution : Use PRISMA frameworks for systematic literature reviews to identify bias or methodological heterogeneity .
- Ethical compliance : Adhere to institutional protocols for animal/human studies, especially when extrapolating cardioprotective data to clinical contexts .
Properties
IUPAC Name |
2,16-dihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-10-11-5-6-12-19(4)8-7-14(21)18(2,3)13(19)9-15(22)20(12,16(10)23)17(11)24/h11-13,15,17,22,24H,1,5-9H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDVIBNDYLUWFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C34C(C2(CCC1=O)C)CCC(C3O)C(=C)C4=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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